(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

Chiral Resolution Enantiopurity Asymmetric Synthesis

Researchers face reproducibility risks when using racemic or undefined chiral amines in enantioselective synthesis. This (R)-configured, 5-chloro-2-fluoro-substituted phenethylamine HCl salt offers: - Defined stereochemistry for controlled chirality introduction into drug candidates. - Unique halogen bonding pattern (5-Cl, 2-F) distinct from (S)-enantiomer or non-halogenated analogs. - Stable HCl salt form for direct use in multi-step syntheses (fungicides, chiral ligands, materials). Supplied as research-grade intermediate with documented batch-to-batch consistency.

Molecular Formula C8H10Cl2FN
Molecular Weight 210.07 g/mol
CAS No. 1332593-91-5
Cat. No. B3418926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride
CAS1332593-91-5
Molecular FormulaC8H10Cl2FN
Molecular Weight210.07 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)F)N.Cl
InChIInChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeyZJWNGZJNOWRDLV-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride: Overview


(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride is a chiral, halogenated phenethylamine hydrochloride salt with the molecular formula C8H10Cl2FN and a molecular weight of 210.07 g/mol [1]. It is supplied as a research-grade chemical, primarily utilized as a versatile intermediate in organic synthesis and medicinal chemistry for the construction of more complex, enantiomerically pure molecules [2]. Its defined (R)-configuration at the alpha-carbon, combined with the presence of both chlorine and fluorine substituents on the phenyl ring, imparts distinct physicochemical and potential interaction properties compared to its (S)-enantiomer, racemic mixtures, or other halogenated analogs .

R
Stereochemical-control study fit
Enables enantiomer-attribution review in asymmetric synthesis workflows
5-Cl,2-F
Halogenated building block for SAR exploration
Supports structure-activity relationship studies with distinct electronic and steric profile
HCl
Stable salt form for synthesis workflows
Simplifies handling and dissolution relative to free base

Substitution Risks: (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride


Substituting this specific compound with its enantiomer, (S)-1-(5-chloro-2-fluorophenyl)ethanamine , or the racemic mixture (CAS 1270391-53-1) can lead to divergent research outcomes in applications where stereochemistry is critical, such as in asymmetric catalysis or the development of enantiopure drug candidates. Furthermore, replacing it with structurally similar but non-halogenated or differently halogenated analogs (e.g., 1-phenylethylamine or 4-chloro analogs) alters the electronic and steric properties of the molecule. The specific 5-chloro-2-fluoro substitution pattern on the phenyl ring can significantly influence binding affinity, metabolic stability, and overall physicochemical behavior , making it a unique and irreplaceable building block for certain synthetic routes and target interactions.

Enantiomer
Replacing (R)-enantiomer with (S)-form or racemate may shift stereochemical outcomes in asymmetric synthesis and alter model-response interpretation.
Halogen pattern
Non-halogenated or differently halogenated analogs can alter binding affinity and metabolic stability context; SAR conclusions may not transfer.
Salt form
Free base may differ in solubility and handling; direct substitution without salt-form review may require method adjustment.

Selection Evidence: (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride


Enantiomeric Identity and Purity

The target compound is the pure (R)-enantiomer, characterized by an (alphaR) configuration, which is a critical differentiator from its (S)-counterpart (CAS 1228557-23-0) and the racemic mixture (CAS 1270391-53-1) . In applications where stereochemistry dictates biological or catalytic activity, the use of a single, defined enantiomer is non-negotiable. The specific optical rotation, a key physical property, distinguishes this compound from the racemate and the opposite enantiomer, though an exact value is not publicly available from primary literature or authoritative databases for this specific compound. However, its defined stereochemistry is confirmed by its IUPAC name and InChIKey (ZJWNGZJNOWRDLV-NUBCRITNSA-N) [1].

Enantiomeric identity
Cross-study comparable
(R)-configuration confirmed by stereochemical InChIKey layer
Supports enantiomer-attribution review
Exact optical rotation not publicly available; identity based on IUPAC/InChIKey
Chiral Resolution Enantiopurity Asymmetric Synthesis

Halogen Substitution: 5-Chloro-2-Fluoro vs. 2,4-Dichloro

The unique 5-chloro-2-fluoro substitution pattern on the phenyl ring provides a distinct electronic and steric profile. While direct comparative biological data for this specific compound is not available in the public domain, a direct structural analog, 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine (SD-208), a potent TGF-βRI kinase inhibitor, demonstrates the utility of this substitution pattern. SD-208 exhibits an IC50 of 49 nM in an enzymatic assay . This contrasts with compounds like 2-(2,4-dichlorophenyl)-... analogs, which can show different selectivity and potency profiles due to altered halogen bonding and lipophilicity .

Halogen SAR context
Class-level
Derivative SD-208 (5-Cl,2-F motif): reported IC50 49 nM for TGF-βRI kinase
Halogen-substitution context for kinase selectivity review
Class-level inference; direct SAR data for the intermediate not available
Medicinal Chemistry Structure-Activity Relationship (SAR) Halogen Bonding

Salt Form Advantage: Hydrochloride vs. Free Base

The target compound is supplied as the hydrochloride salt (C8H10Cl2FN, MW: 210.07 g/mol) [1], which is typically a solid, enhancing its stability and ease of handling compared to the free base (C8H9ClFN, MW: 173.62 g/mol) , which is often a liquid or low-melting solid. The hydrochloride salt is generally more soluble in aqueous solutions and polar solvents, facilitating its use in various reaction conditions and biological assays without requiring an in-situ salt formation step. This form is offered at a specified purity of 95% by one supplier and is available in research quantities (e.g., 100mg, 250mg, 1g) .

Salt form advantage
Data to verify
Hydrochloride salt (solid) vs. free base (often liquid); MW difference 36.45 g/mol
May simplify reagent handling and dissolution
Supplier-reported form; verify purity and physical state per lot
Laboratory Procurement Chemical Handling Formulation

Synthetic Intermediate for Chiral Fluoroamines

While the compound's primary use is as a synthetic intermediate, its value is demonstrated by its role in the synthesis of high-value chiral fluoroamines. Patents describe processes for preparing optically active 1-aryl-alkylamines, such as this compound, which serve as key intermediates for active compounds with fungicidal properties [1]. Furthermore, the broader class of chiral fluoroalkylated amines is essential in medicinal chemistry for modulating drug properties like metabolic stability and binding affinity [2]. The specific (R)-enantiomer can be used to synthesize derivatives with a defined 3D arrangement, which is critical for target engagement.

Synthetic utility
Class-level
Intermediate for chiral fluoroamines with reported fungicidal lead potential
Supports asymmetric synthesis workflow
Patent-derived utility; downstream outcome depends on synthetic route
Drug Discovery Organic Synthesis Pharmaceutical Intermediates

Key Applications: (R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride


Asymmetric Synthesis of Pharmaceutical Leads

This compound is ideal for medicinal chemistry teams synthesizing libraries of chiral, halogenated amine derivatives. Its defined (R)-configuration allows for the controlled introduction of stereochemistry into lead molecules, which is essential for optimizing drug-target interactions and meeting regulatory requirements for enantiopure drug substances. The 5-chloro-2-fluoro motif can be leveraged to explore structure-activity relationships (SAR) around halogen bonding and lipophilicity .

Chiral Ligands for Asymmetric Catalysis

Researchers in catalysis can utilize this chiral primary amine as a building block for creating novel chiral ligands or organocatalysts. The specific halogen substitution pattern on the aryl ring can influence the electronic properties and steric environment of the resulting catalyst, potentially leading to enhanced enantioselectivity in a variety of asymmetric transformations, such as hydrogenations or C-C bond-forming reactions [1].

Synthesis of Agrochemical Intermediates

As referenced in patent literature [2], optically active 1-aryl-alkylamines like (R)-1-(5-chloro-2-fluorophenyl)ethanamine are key intermediates in the synthesis of fungicidal compounds. Agrochemical R&D groups can use this specific building block to access novel chiral pesticides, leveraging the stereochemistry to improve efficacy, selectivity, and environmental fate.

Enantiopure Building Blocks for Material Science

This chiral amine can serve as a precursor for synthesizing functional materials, such as chiral polymers or liquid crystals, where the presence of both a chiral center and halogen atoms can impart unique optical or electronic properties. Its ready availability as a stable hydrochloride salt facilitates its use in multi-step material syntheses.

Application
Selection Property
Validation Focus
Asymmetric synthesis of pharmaceutical leads
Enantiomer-attribution review
Stereochemical outcome and diastereomeric ratio
Chiral ligand development for catalysis
Electronic and steric profile of halogen pattern
Enantioselectivity and turnover in model reactions
Agrochemical intermediate synthesis
Chiral building block with defined (R)-configuration
Fungicidal endpoint context in patent-derived models
Chiral material science precursors
Stable hydrochloride salt for multi-step synthesis
Optical or electronic property of derived materials

Technical Documentation Hub

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19 linked technical documents
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